molecular formula C8H8BrF2N B13257363 1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine

1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13257363
M. Wt: 236.06 g/mol
InChI Key: CAWTYTVLFGXEAY-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine is a halogenated aromatic amine featuring a bromine atom at the para position and a fluorine atom at the ortho position of the phenyl ring, with an additional fluorine substituent on the ethanamine backbone. Its molecular formula is C₈H₇BrF₂N, and it has a molecular weight of 242.05 g/mol . The compound is structurally characterized by its bifluorinated design, which enhances its electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Key applications include its role as a precursor in the synthesis of kinase inhibitors (e.g., Vandetanib derivatives) and covalent enzyme adducts in transaminase studies . Its crystallographic data and synthetic pathways have been documented in enzymatic research and patent literature, highlighting its versatility in organic transformations .

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8BrF2N/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3,8H,4,12H2

InChI Key

CAWTYTVLFGXEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 4-bromo-2-fluoroacetophenone with appropriate amine sources under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction reactions may produce ketones or alcohols, respectively.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine C₈H₇BrF₂N 242.05 Not reported Enzyme adducts, kinase inhibitors
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine C₈H₆ClF₄N 233.59 Not reported Chiral intermediates in drug design
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol C₉H₇BrF₂O 231.06 Not reported Synthetic intermediate
1-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one C₉H₄BrFO 227.03 Not reported Click chemistry substrates
1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride C₉H₁₂BrClFN 268.56 Not reported Bioactive molecule synthesis

Key Observations:

Halogen Diversity :

  • The substitution of bromine (as in the target compound) vs. chlorine (e.g., ) alters lipophilicity and binding affinity. Bromine’s larger atomic radius enhances π-π stacking in enzyme interactions, whereas chlorine improves metabolic stability .
  • Trifluoroethylamine derivatives (e.g., ) exhibit enhanced electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.

Functional Group Modifications: Replacement of the amine group with a ketone (e.g., prop-2-yn-1-one in ) shifts reactivity toward alkyne-based coupling reactions.

Stereochemical Considerations :

  • Chiral analogues like (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine highlight the importance of enantioselectivity in biological activity, contrasting with the achiral target compound.

Key Findings :

  • Synthetic Efficiency : Vandetanib derivatives (e.g., 16c) exhibit moderate yields (53.5–59.5%), attributed to steric hindrance from the bromo-fluorophenyl group .
  • Spectroscopic Trends : The target compound’s ¹H-NMR signals (e.g., δ 7.8–8.2 ppm for aromatic protons) are consistent with electron-withdrawing halogen effects, mirroring trends in related hydrazine and ketone derivatives .
  • Thermal Stability : Prop-2-yn-1-one derivatives display higher predicted boiling points (~290°C) compared to amine-based analogues, reflecting stronger intermolecular forces in carbonyl-containing structures.

Biological Activity

1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C8_8H8_8BrF2_2N
  • CAS Number : 1246567-29-2

1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine is noted for its interactions with various biological targets. Its structural features suggest potential activity in modulating neurotransmitter systems, particularly in the context of psychoactive substances. Research indicates that similar compounds can act as inhibitors of certain enzymes and receptors, impacting cellular signaling pathways.

Inhibitory Effects

Preliminary studies suggest that this compound may exhibit inhibitory effects on poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP can lead to increased cell death in cancer cells, making this compound a candidate for anticancer therapies. The following table summarizes key findings related to its biological activity:

Biological Target Effect Reference
PARPInhibition
TubulinDisruption
Neurotransmitter ReceptorsModulation

Cancer Treatment

In a study focusing on cancer cell lines, compounds structurally related to 1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine demonstrated significant cytotoxic effects when combined with microtubule inhibitors. This suggests that the compound could enhance the efficacy of existing cancer therapies by targeting multiple pathways involved in tumorigenesis .

Psychoactive Properties

Research into derivatives of this compound has shown that it may produce psychoactive effects similar to other phenethylamines. A study conducted on human hepatocytes indicated that metabolites of related compounds underwent significant biotransformation, suggesting a complex interaction with metabolic enzymes that could influence their psychoactive potential .

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine remains largely unexplored. However, data from related compounds indicate that it may be a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism .

Toxicity Profile

Safety assessments reveal that the compound exhibits toxicity at certain concentrations, particularly through ingestion or inhalation routes. It is classified as highly flammable and irritating to skin and eyes, necessitating careful handling during laboratory investigations .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine, and how can intermediates be characterized?

  • Methodology : Use nucleophilic substitution or reductive amination with 4-bromo-2-fluorobenzaldehyde as a starting material. Intermediates should be characterized via 1H^1H/13C^{13}C NMR to confirm regioselectivity and LCMS (e.g., m/z 502 [M+H]+ as in related bromo-fluorophenyl derivatives) to verify molecular weight . Purity assessment via HPLC (retention time ~1.02 minutes under SQD-FA05 conditions) is critical .

Q. How can researchers resolve discrepancies in purity assessments between HPLC and LCMS data?

  • Methodology : Cross-validate using orthogonal techniques:

  • HPLC : Use C18 columns with acetonitrile/water gradients to separate isomers or byproducts.
  • LCMS : Confirm molecular ion peaks and fragmentation patterns.
  • NMR : Detect residual solvents or unreacted precursors (e.g., brominated intermediates). Discrepancies often arise from co-eluting impurities in HPLC; tandem MS/MS can resolve these .

Q. What strategies optimize yield in fluorinated aromatic amine synthesis?

  • Methodology :

  • Temperature control : Maintain ≤0°C during fluorination to minimize side reactions.
  • Catalysts : Use Pd/C or Ni catalysts for selective C-Br bond activation in bromo-fluorophenyl precursors.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electron density at Br and F positions.
  • Docking studies : Simulate interactions with Pd(0) catalysts to predict Suzuki-Miyaura coupling sites.
  • Charge distribution analysis : Fluorine’s electronegativity may deactivate the aryl ring, requiring stronger bases (e.g., Cs2_2CO3_3) for coupling .

Q. What crystallographic tools are suitable for structural elucidation of bromo-fluorophenyl derivatives?

  • Methodology :

  • SHELXL/SHELXS : Refine single-crystal XRD data to resolve halogen bonding patterns. For example, SHELXL handles twinned crystals common in fluorinated compounds .
  • ORTEP-3 : Visualize thermal ellipsoids and anisotropic displacement parameters to confirm stereochemistry .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for heavy atoms (Br) and high-resolution detectors for weak F signals .

Q. How does the electronic environment of the 4-bromo-2-fluorophenyl group influence biological activity in derived compounds?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., replacing Br with Cl or F) and test in bioassays (e.g., kinase inhibition).
  • Electron-withdrawing effects : Bromine and fluorine reduce electron density, enhancing binding to hydrophobic pockets (e.g., observed in benzimidazole derivatives) .
  • Meta-analysis : Compare IC50_{50} values of derivatives like (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(4-bromo-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide .

Q. What mechanistic insights explain side reactions during amination of bromo-fluorophenyl ketones?

  • Methodology :

  • Kinetic profiling : Monitor reaction progress via in situ IR to detect imine intermediates.
  • Isotopic labeling : Use 15N^{15}N-ammonia to trace amine incorporation pathways.
  • Byproduct identification : Common issues include over-reduction (to secondary amines) or C-F bond cleavage under basic conditions .

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